molecular formula C18H16Br4 B1397744 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene CAS No. 1001080-74-5

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

Cat. No. B1397744
CAS RN: 1001080-74-5
M. Wt: 551.9 g/mol
InChI Key: GVZGFISMOVSCSB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene (TBTDHA) is a polybrominated aromatic hydrocarbon (PAH) that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a molecular weight of 706.7 g/mol. TBTDHA is a member of the polybrominated aromatic hydrocarbons (PAHs) family, which are a group of organic compounds with multiple bromine substituents. PAHs are typically found in the environment and are known to be toxic and carcinogenic. TBTDHA is used as a model compound for the study of PAHs due to its unique structure and properties.

properties

IUPAC Name

2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGFISMOVSCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731264
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

CAS RN

1001080-74-5
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
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2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
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